![molecular formula C14H23BO2S B12084739 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- CAS No. 2223049-73-6](/img/structure/B12084739.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- is a boron-containing compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boron atom in the structure allows for unique reactivity, making this compound valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- typically involves the reaction of pinacol with boronic acid derivatives. One common method is the hydroboration of alkenes or alkynes in the presence of transition metal catalysts . The reaction conditions often include the use of palladium or copper catalysts to facilitate the formation of the boronate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of inert atmospheres and temperature control is crucial to prevent decomposition and ensure the stability of the product .
化学反应分析
Types of Reactions
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- undergoes various types of chemical reactions, including:
Hydroboration: This reaction involves the addition of boron and hydrogen across a double or triple bond.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions to facilitate the formation of carbon-boron bonds.
Copper Catalysts: Employed in the coupling of boronic acids with aryl halides.
Transition Metal Catalysts: Used in hydroboration reactions to add boron and hydrogen across unsaturated bonds.
Major Products Formed
The major products formed from these reactions include aryl and alkyl boronates, which are valuable intermediates in organic synthesis. These products can be further transformed into various functionalized organic molecules .
科学研究应用
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- has several scientific research applications:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of boron-containing drugs, which have unique pharmacological properties.
Material Science: Utilized in the synthesis of boron-containing polymers and materials with unique electronic properties.
作用机制
The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating the formation of carbon-boron bonds. This reactivity is exploited in various catalytic processes, where the boron atom acts as a Lewis acid to activate substrates and promote chemical transformations .
相似化合物的比较
Similar Compounds
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Used in the borylation of alkenes and alkynes.
Catecholborane: Employed in the hydroboration of unsaturated bonds.
Uniqueness
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the thienyl group enhances its utility in organic synthesis, making it a valuable reagent in the formation of complex organic molecules .
属性
CAS 编号 |
2223049-73-6 |
|---|---|
分子式 |
C14H23BO2S |
分子量 |
266.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)thiophen-3-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H23BO2S/c1-10(2)7-12-8-11(9-18-12)15-16-13(3,4)14(5,6)17-15/h8-10H,7H2,1-6H3 |
InChI 键 |
GXSNUUAQLIAVER-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


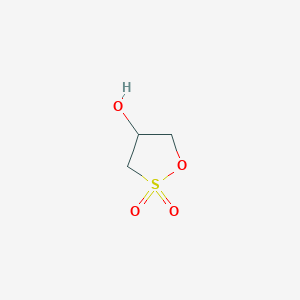

![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)
![Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-](/img/structure/B12084690.png)
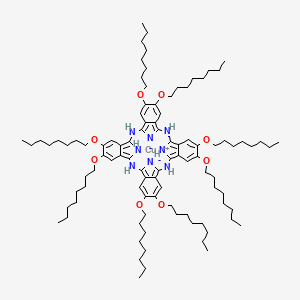

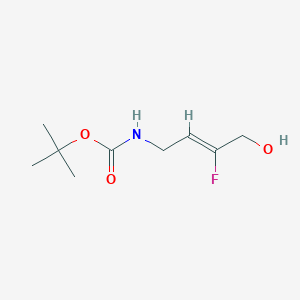
![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
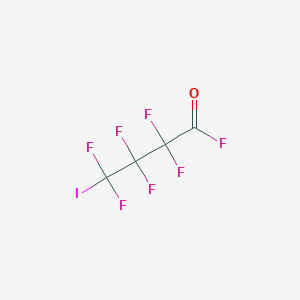
![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)

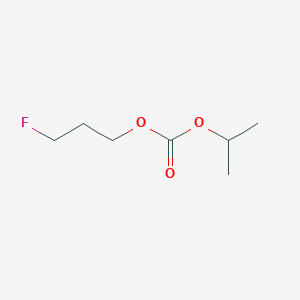
![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)
